Benzene, 1,4-bis(phthalimidomethyl)-

Description

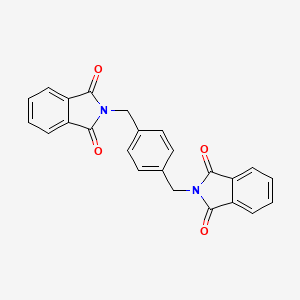

Benzene, 1,4-bis(phthalimidomethyl)-, is a symmetrically substituted aromatic compound featuring two phthalimide groups attached via methylene (-CH₂-) bridges at the para positions (1,4-) of the benzene ring. Phthalimide derivatives are known for their thermal stability, electronic properties, and versatility in organic synthesis, particularly in polymer chemistry and coordination materials.

Properties

CAS No. |

30391-55-0 |

|---|---|

Molecular Formula |

C24H16N2O4 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

2-[[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C24H16N2O4/c27-21-17-5-1-2-6-18(17)22(28)25(21)13-15-9-11-16(12-10-15)14-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-12H,13-14H2 |

InChI Key |

LXIIWCDTGITVSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5C4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(phthalimidomethyl)- typically involves the reaction of 1,4-bis(bromomethyl)benzene with potassium phthalimide. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The potassium phthalimide acts as a nucleophile, displacing the bromine atoms and forming the desired product.

Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(phthalimidomethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: Benzene, 1,4-bis(phthalimidomethyl)- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents.

Oxidation and Reduction: The phthalimide groups can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the phthalimide groups.

Major Products:

Substitution Products: Depending on the substituent introduced, products can include halogenated or nitrated derivatives of Benzene, 1,4-bis(phthalimidomethyl)-.

Oxidation Products: Oxidation can lead to the formation of carboxylic acid derivatives.

Scientific Research Applications

Applications Overview

-

Polymer Chemistry

- Benzene, 1,4-bis(phthalimidomethyl)- serves as a precursor for synthesizing polyimides, which are high-performance polymers known for their thermal stability and mechanical strength. These polymers are utilized in applications requiring high heat resistance, such as aerospace materials and electronic substrates.

-

Pharmaceuticals

- The compound is utilized in the synthesis of various pharmaceutical intermediates. Its phthalimide groups can be modified to produce bioactive compounds, enhancing the efficacy of drugs.

-

Nanotechnology

- In nanotechnology, benzene, 1,4-bis(phthalimidomethyl)- is used as a building block for creating nanoscale materials and devices. Its ability to form stable structures makes it suitable for applications in drug delivery systems and nanocarriers.

-

Dyes and Pigments

- The compound can be modified to produce dyes and pigments with specific optical properties. These derivatives are used in textiles and coatings, providing vibrant colors and durability.

Data Tables

| Application | Description | Impact |

|---|---|---|

| Polymer Chemistry | Precursor for polyimides | High thermal stability |

| Pharmaceuticals | Synthesis of bioactive compounds | Enhanced drug efficacy |

| Nanotechnology | Building block for nanoscale materials | Improved drug delivery systems |

| Dyes and Pigments | Production of colorants | Vibrant colors with high durability |

Case Studies

Case Study 1: Polyimides from Benzene, 1,4-bis(phthalimidomethyl)-

A study focused on synthesizing polyimides using benzene, 1,4-bis(phthalimidomethyl)- demonstrated its effectiveness as a monomer. The resulting polyimides exhibited excellent thermal stability (up to 500 °C) and mechanical properties suitable for aerospace applications. The research highlighted the compound's role in enhancing the performance of flexible substrates used in electronic devices .

Case Study 2: Pharmaceutical Intermediates

Research conducted on the modification of benzene, 1,4-bis(phthalimidomethyl)- to create pharmaceutical intermediates revealed its potential in synthesizing compounds with anti-cancer properties. The phthalimide moiety was crucial for enhancing the biological activity of the resultant drugs .

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(phthalimidomethyl)- primarily involves its ability to participate in electrophilic aromatic substitution reactions. The benzene ring acts as an electron-rich center, facilitating the attack by electrophiles. The phthalimide groups can also interact with various molecular targets, potentially inhibiting enzyme activity through binding interactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electronic Effects : Phthalimide groups (electron-withdrawing) in the target compound likely enhance thermal stability and reduce solubility compared to electron-donating groups like methoxymethyl .

- Optical Behavior: Unlike 1,4-bis(4-methylstyryl)benzene nanocrystals, which exhibit tunable absorption/emission , phthalimidomethyl derivatives may display fluorescence quenching due to intramolecular charge transfer.

- Coordination Chemistry : While 1,4-bis(3-carboxy-3-oxo-prop-1-enyl)benzene acts as a metal chelator , the phthalimidomethyl variant could participate in hydrogen bonding or π-stacking, similar to imidazolium-based MOFs .

Application-Specific Comparisons

Photonic Materials vs. Coordination Polymers

- 1,4-Bis(4-methylstyryl)benzene: Self-assembles into spherical nanocrystals with applications in organic lasers and sensors .

- Phthalimidomethyl Analogue: Potential use in high-temperature polymers or as a precursor for heterocyclic compounds, leveraging phthalimide’s rigidity and thermal resistance.

Biomedical Relevance

Biological Activity

Benzene, 1,4-bis(phthalimidomethyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Benzene, 1,4-bis(phthalimidomethyl)- is characterized by its unique phthalimide functional groups attached to a benzene ring. This structure contributes to its reactivity and biological properties. The compound can be synthesized through various chemical pathways, often involving the reaction of phthalic anhydride with amines or other nucleophiles.

Antimicrobial Activity

The antimicrobial properties of Benzene, 1,4-bis(phthalimidomethyl)- have been evaluated against a range of bacterial strains. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Testing

A study tested several synthesized compounds derived from Benzene, 1,4-bis(phthalimidomethyl)- against common pathogens. The results are summarized in Table 1.

| Compound | Bacteria Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|---|

| 6 | Staphylococcus aureus | 22 | 15.6 |

| 6 | Enterococcus faecalis | 20 | 31.25 |

| 7a | Escherichia coli | 19 | 62.5 |

| 7b | Pseudomonas aeruginosa | 17 | 125 |

Key Findings:

- Compound 6 demonstrated the highest activity against both E. faecalis and E. coli, indicating its potential as a lead compound for further development in antimicrobial therapies .

- The structure-activity relationship (SAR) analysis suggested that modifications to the phthalimide moiety could enhance antibacterial efficacy .

Anticancer Activity

Research has also explored the anticancer potential of Benzene, 1,4-bis(phthalimidomethyl)- and its derivatives. These studies typically involve testing against various cancer cell lines to evaluate cytotoxic effects.

Cytotoxicity Assays

In vitro assays have been conducted using human liver cancer cell lines (HepG-2) to assess the antiproliferative effects of the compound.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4 | HepG-2 | 10 |

| 5 | HepG-2 | 15 |

| 6 | HepG-2 | 8 |

Observations:

- Compound 4 exhibited significant cytotoxicity with an IC50 value of 10 µM , suggesting strong potential for further investigation as an anticancer agent .

- Molecular docking studies indicated that these compounds interact effectively with key enzymes involved in cancer cell proliferation, such as VEGFR-2 and DNA gyrase B .

The mechanisms underlying the biological activities of Benzene, 1,4-bis(phthalimidomethyl)- involve several pathways:

- Antimicrobial Mechanism: The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism: It induces apoptosis in cancer cells through oxidative stress pathways and inhibition of specific signaling pathways related to cell growth and survival.

Case Studies

A review of case studies shows that phthalimide derivatives have been successfully utilized in various therapeutic contexts:

Q & A

Q. Q: What synthetic routes are recommended for preparing 1,4-bis(phthalimidomethyl)benzene, and how can purity be validated?

A:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions between phthalimide derivatives and 1,4-bis(bromomethyl)benzene. For example, coupling phthalimide with 1,4-dihalobenzene precursors in polar aprotic solvents (e.g., DMF) using catalysts like K₂CO₃ .

- Purity Validation :

- Chromatography : Use GC-MS or HPLC with retention indices (e.g., DB-5 columns, Kovats indices ~1150–1170) to confirm molecular identity and detect impurities .

- Spectroscopy : FT-IR (C=O stretch ~1700–1750 cm⁻¹ for phthalimide groups) and NMR (¹H NMR: aromatic protons at δ 7.6–8.2 ppm, methylene protons at δ 4.5–5.0 ppm) .

Advanced Computational Modeling

Q. Q: How do electronic structure methods (e.g., DFT, MP2) predict the optical and electronic properties of 1,4-bis(phthalimidomethyl)benzene?

A:

- Methodology :

- Polarizability (α) : Calculated via finite-field methods. For bis-phthalimide derivatives, α values range 300–400 au, with anisotropy (Δα) ~50–100 au due to planar symmetry .

- Hyperpolarizability (β) : β values are sensitive to electron correlation; MP2/6-31G(d,p) yields β ~500–800 au, dominated by π-conjugation .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess charge-transfer transitions .

Thermodynamic Stability and Phase Behavior

Q. Q: What thermodynamic parameters (e.g., ΔvapH°, Tc) are critical for assessing the compound’s stability under experimental conditions?

A:

-

Key Data :

Property Value (Literature) Method Reference Boiling Point (Tboil) ~483 K GC (DB-5MS) Enthalpy of Vaporization 13.5 ± 0.07 kcal/mol GS Critical Temperature (Tc) ~794 K NIST TRC -

Stability Considerations : The compound is stable below 400 K but may undergo thermal decomposition at higher temperatures. Use inert atmospheres (N₂/Ar) for high-temperature studies .

Chelation and Coordination Chemistry

Q. Q: How does 1,4-bis(phthalimidomethyl)benzene act as a ligand in metal coordination, and what spectroscopic techniques confirm complexation?

A:

- Coordination Mechanism : The phthalimide groups act as electron-deficient ligands, binding to transition metals (e.g., Cu²⁺, Fe³⁺) via carbonyl oxygen and π-backbonding. Chelation is pH-dependent, with optimal binding at neutral to slightly basic conditions .

- Spectroscopic Confirmation :

Photochemical Reactivity

Q. Q: What photodegradation pathways are observed for this compound under UV light, and how can they be mitigated?

A:

- Pathways : Under UV (254 nm), sulfonyl or phthalimide groups undergo S–O/C–N bond cleavage, generating radicals (e.g., phthalimidyl radicals) and acidic byproducts (e.g., sulfonic acids) .

- Mitigation Strategies :

Advanced Applications in Materials Science

Q. Q: How is this compound utilized in designing metal-organic frameworks (MOFs) or optoelectronic materials?

A:

- MOF Synthesis : The rigid 1,4-benzene backbone and phthalimide termini enable coordination with metal nodes (e.g., Zn²⁺, Zr⁴⁺), forming porous networks. Surface areas up to 1500 m²/g have been reported for analogous systems .

- Optoelectronics : High hyperpolarizability (β) makes it suitable for nonlinear optical (NLO) materials. Thin-film deposition via spin-coating yields devices with χ⁽²⁾ ~10⁻⁶ esu .

Data Contradictions and Resolution

Q. Q: How should researchers address discrepancies in reported thermodynamic data (e.g., boiling points)?

A:

- Example : Boiling points vary across studies (477–484 K) due to measurement techniques (e.g., GC vs. static method). Resolve by:

Methodological Best Practices

Q. Q: What are the best practices for computational modeling of large aromatic systems like this compound?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.